2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid
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Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid is a compound that combines the properties of two distinct chemical entities. The first part, 2,2-Bis(hydroxymethyl)propane-1,3-diol, is a polyol with four hydroxyl groups, making it a versatile substrate for various chemical reactions. The second part, [4-(phosphonomethyl)phenyl]methylphosphonic acid, contains phosphonic acid groups, which are known for their strong chelating properties and ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propane-1,3-diol can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde . The reaction is typically carried out in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C .
Industrial Production Methods: In industrial settings, the synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst, followed by neutralization with acetic acid and vacuum evaporation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups make it susceptible to esterification and etherification reactions .
Common Reagents and Conditions: Common reagents used in these reactions include anhydrous ferrous sulfate for the preparation of diacetals from aldehydes and ketones . The reactions are typically carried out in refluxing benzene or toluene .
Major Products: The major products formed from these reactions include polyfunctionalized derivatives, such as polyurethanes and flame retardant polymers .
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyfunctionalized compounds . In biology and medicine, it is utilized for its chelating properties and ability to form stable complexes with metal ions . In industry, it is used in the production of flame retardant polymers and heat storage materials .
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid involves its ability to form stable complexes with metal ions through its phosphonic acid groups . These complexes can interact with various molecular targets and pathways, leading to a range of effects depending on the specific application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, trimethylolethane, and orthocarbonic acid .
Uniqueness: What sets 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid apart from these similar compounds is its combination of polyol and phosphonic acid functionalities. This unique combination allows it to participate in a wider range of chemical reactions and applications, particularly in the formation of stable metal complexes and polyfunctionalized derivatives .
Properties
CAS No. |
67846-25-7 |
---|---|
Molecular Formula |
C13H24O10P2 |
Molecular Weight |
402.27 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C8H12O6P2.C5H12O4/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14;6-1-5(2-7,3-8)4-9/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14);6-9H,1-4H2 |
InChI Key |
LVFMNBLBYQMRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O.C(C(CO)(CO)CO)O |
Related CAS |
67846-25-7 |
Origin of Product |
United States |
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